molecular formula C19H20N6O2 B2480104 4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide CAS No. 1020977-18-7

4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

Cat. No.: B2480104
CAS No.: 1020977-18-7
M. Wt: 364.409
InChI Key: XBMIBQZVJNMMMZ-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms. The presence of the pyridazine ring and the pyridine moiety makes this compound particularly interesting for various pharmacological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the pyridazine ring, followed by the introduction of the pyridine moiety and the benzamide group. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium acetate. The reactions are usually carried out under inert atmospheres, such as argon or nitrogen, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide apart is its unique combination of the pyridazine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile pharmacophore in drug design .

Properties

IUPAC Name

4-methoxy-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-27-15-7-5-14(6-8-15)19(26)22-13-12-21-17-9-10-18(25-24-17)23-16-4-2-3-11-20-16/h2-11H,12-13H2,1H3,(H,21,24)(H,22,26)(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMIBQZVJNMMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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